molecular formula C17H24ClN3 B4192336 N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride

N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride

Cat. No. B4192336
M. Wt: 305.8 g/mol
InChI Key: OTTYKGMAUNEJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a highly selective neurotoxin that has been used to study the mechanisms of Parkinson's disease.

Mechanism of Action

N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by the dopaminergic neurons in the substantia nigra, where it causes mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of these neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride selectively targets the dopaminergic neurons in the substantia nigra, causing a decrease in dopamine levels in the brain. This leads to a range of physiological and biochemical effects, including tremors, rigidity, bradykinesia, and postural instability. These effects are similar to the symptoms of Parkinson's disease in humans.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride has several advantages for lab experiments. It is a highly selective neurotoxin that targets the dopaminergic neurons in the substantia nigra, making it an ideal tool for creating animal models of Parkinson's disease. N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride is also relatively easy to administer and has a well-established protocol for dosing. However, N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride has several limitations as well. It is a highly toxic compound that requires careful handling and safety precautions. Additionally, the effects of N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride are irreversible, making it difficult to study the long-term effects of Parkinson's disease.

Future Directions

There are several future directions for research on N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride. One area of interest is the development of new animal models of Parkinson's disease using N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride. Researchers are also interested in studying the long-term effects of N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride and the potential for neuroregeneration in Parkinson's disease. Additionally, there is interest in developing new compounds that can selectively target the dopaminergic neurons in the substantia nigra without the toxic effects of N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride.

Scientific Research Applications

N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride has been widely used in scientific research to study the mechanisms of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride is a highly selective neurotoxin that targets the dopaminergic neurons in the substantia nigra, which are the same neurons that are affected in Parkinson's disease. By selectively destroying these neurons, N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride can be used to create animal models of Parkinson's disease for research purposes.

properties

IUPAC Name

N,N-diethyl-4-[(pyridin-4-ylmethylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3.ClH/c1-3-20(4-2)17-7-5-15(6-8-17)13-19-14-16-9-11-18-12-10-16;/h5-12,19H,3-4,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTYKGMAUNEJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-[(pyridin-4-ylmethylamino)methyl]aniline;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.